5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide
CAS No.:
Cat. No.: VC18525183
Molecular Formula: C10H6F3N3O2S
Molecular Weight: 289.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H6F3N3O2S |
|---|---|
| Molecular Weight | 289.24 g/mol |
| IUPAC Name | N-[[5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbonyl]amino]formamide |
| Standard InChI | InChI=1S/C10H6F3N3O2S/c11-10(12,13)8-5(9(18)16-14-4-17)3-7-6(15-8)1-2-19-7/h1-4H,(H,14,17)(H,16,18) |
| Standard InChI Key | RISVCUQQHGNFRR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC2=C1N=C(C(=C2)C(=O)NNC=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Formula
5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide possesses the molecular formula C₁₀H₆F₃N₃O₂S and a molecular weight of 289.23 g/mol . The structure integrates a fused thiophene-pyridine ring system, a trifluoromethyl (-CF₃) substituent at the 5-position, and a formylhydrazide group (-CONHNHCHO) at the 6-carboxylic acid position.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 390357-06-9 |
| Molecular Formula | C₁₀H₆F₃N₃O₂S |
| Molecular Weight | 289.23 g/mol |
| MDL Number | MFCD00203164 |
Structural Features and Reactivity
The trifluoromethyl group enhances electron-withdrawing effects, potentially stabilizing the aromatic system and influencing reactivity at adjacent positions. The formylhydrazide moiety introduces nucleophilic character, enabling participation in condensation reactions—a trait common to hydrazide derivatives used in heterocyclic synthesis .
Synthesis and Production Pathways
Synthetic Strategies
While explicit synthetic routes for this compound remain undocumented in publicly available literature, its structure suggests a multi-step derivation from 5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid. A plausible pathway involves:
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Hydrazide Formation: Reaction of the carboxylic acid with hydrazine to yield the corresponding hydrazide.
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Formylation: Treatment with formylating agents (e.g., formic acid or acetic-formic anhydride) to introduce the formyl group .
Industrial-Scale Challenges
The high cost ($499.94/5 mg) indicates challenges in large-scale production, likely due to:
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Low yields in hydrazide functionalization steps.
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Purification difficulties arising from the compound’s polarity and solubility limitations.
Applications in Scientific Research
Pharmaceutical Intermediates
Formylhydrazide derivatives are frequently employed as intermediates in antitubercular and anticancer agent synthesis. For example, isoniazid, a frontline tuberculosis drug, features a hydrazide group critical for activity . While biological data for this specific compound are absent, structural analogs suggest potential protease or kinase inhibitory activity.
Agrochemical Development
The trifluoromethyl group’s lipophilicity could enhance the bioavailability of agrochemicals. Similar compounds demonstrate herbicidal and fungicidal properties, though targeted studies are required to validate efficacy .
| Application Area | Rationale |
|---|---|
| Drug Discovery | Hydrazide-mediated target binding |
| Pesticide Formulation | CF₃ group enhances penetration |
| Coordination Chemistry | Hydrazide as a ligand donor |
Pharmacological and Toxicological Profile
Bioactivity Considerations
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Hydrazides may exhibit hepatotoxicity.
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Fluorinated compounds can persist in biological systems, raising bioaccumulation concerns.
| Supplier | Location | Packaging | Price |
|---|---|---|---|
| Peakdale Molecular | United Kingdom | 5 mg | $499.94 |
Cost-Benefit Considerations
The high price-to-mass ratio suggests use in small-scale exploratory studies rather than bulk applications. Researchers must weigh synthetic feasibility against procurement costs.
Future Research Directions
Priority Investigations
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Synthetic Optimization: Develop high-yield routes using flow chemistry or enzymatic catalysis.
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Biological Screening: Evaluate antimicrobial, anticancer, and enzyme inhibitory activity.
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Structure-Activity Relationships: Modify the hydrazide group to assess pharmacological enhancements.
Collaborative Opportunities
Academic-industry partnerships could accelerate applications, particularly in addressing synthetic bottlenecks and expanding commercial access.
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